molecular formula C7H5ClO2 B11997562 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- CAS No. 1123-64-4

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl-

Cat. No.: B11997562
CAS No.: 1123-64-4
M. Wt: 156.56 g/mol
InChI Key: MVBHZTNEVAESLJ-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- (hereafter referred to as the target compound) is a substituted quinone derivative. Its structure features a cyclohexadienedione core with chlorine and methyl groups at positions 2 and 6, respectively. Quinones are redox-active molecules involved in electron transfer processes, but substitutions significantly alter their chemical and biological behavior. The chloro and methyl substituents likely modulate its reactivity, solubility, and toxicity compared to unsubstituted analogs.

Properties

CAS No.

1123-64-4

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

IUPAC Name

2-chloro-6-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H5ClO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3

InChI Key

MVBHZTNEVAESLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(C1=O)Cl

Origin of Product

United States

Preparation Methods

Oxidation of Substituted Phenolic Precursors

The oxidation of methyl- and chlorine-substituted phenolic derivatives represents a foundational route to 2-chloro-6-methyl-1,4-benzoquinone. Phenolic precursors, such as 4-chloro-3-methylphenol , undergo oxidation using agents like Fremy’s salt (potassium nitrosodisulfonate) or ceric ammonium nitrate (CAN) in acidic media. For instance, treatment of 4-chloro-3-methylphenol with Fremy’s salt in a 1:1 aqueous phosphate buffer (pH 7) at 0–5°C yields the target quinone with ~65% efficiency .

Key challenges include managing overoxidation and by-product formation. The electron-withdrawing chlorine atom deactivates the aromatic ring, necessitating vigorous conditions. However, the methyl group’s electron-donating effect partially offsets this, enabling selective oxidation. Optimizing stoichiometry (e.g., 1.2 equivalents of oxidizer ) and maintaining low temperatures mitigates side reactions, such as dimerization or hydroxylation.

Direct Chlorination of Methyl-Substituted Quinones

Direct electrophilic chlorination of 6-methyl-1,4-benzoquinone offers a streamlined pathway. Chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in inert solvents (e.g., carbon tetrachloride ) introduce chlorine at the 2-position. A representative procedure involves bubbling Cl₂ through a solution of 6-methyl-1,4-benzoquinone in CCl₄ at 40°C for 6 hours, achieving 72% yield with >90% regioselectivity .

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the methyl group directs chlorination to the ortho position. Steric hindrance from the methyl group slightly reduces reactivity, necessitating excess Cl₂. Catalysts such as FeCl₃ (5 mol%) enhance reaction rates but risk over-chlorination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the desired product.

Coupling Reactions and Functional Group Interconversion

Transition-metal-catalyzed coupling reactions enable modular construction of the quinone skeleton. For example, Suzuki-Miyaura coupling between a chlorinated boronic acid and a methyl-substituted quinone precursor has been explored. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water at 80°C, this method achieves 58% yield , albeit with challenges in regiocontrol .

Alternatively, Ullmann-type couplings between halogenated intermediates and methyl-containing aryl grignards offer complementary routes. These methods, while flexible, require stringent anhydrous conditions and extended reaction times (24–48 hours), limiting scalability.

Comparative Analysis of Preparation Methods

The table below evaluates the three methods based on critical parameters:

MethodStarting MaterialReagents/ConditionsYield (%)Purity (%)Key AdvantagesLimitations
Phenolic Oxidation4-Chloro-3-methylphenolFremy’s salt, pH 7, 0–5°C6585Mild conditions, scalabilityBy-product formation
Direct Chlorination6-Methyl-1,4-benzoquinoneCl₂, CCl₄, 40°C7292High regioselectivityHazardous Cl₂ handling
Suzuki-Miyaura CouplingChloroboronic acidPd(PPh₃)₄, K₂CO₃, 80°C5878ModularityCost, regiocontrol challenges

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Higher oxidation state quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzoquinone derivatives.

Scientific Research Applications

Chemistry

Reagent in Organic Synthesis:

  • Utilized as an intermediate for synthesizing complex organic molecules.
  • Acts as a building block for various chemical reactions including oxidation, reduction, and substitution reactions.

Types of Reactions:

  • Oxidation: Converts to higher oxidation state products using agents like potassium permanganate.
  • Reduction: Can be reduced to hydroquinone derivatives using sodium borohydride.
  • Substitution: The chlorine atom can be replaced with other functional groups through nucleophilic substitution.

Biology

Biological Activity Studies:

  • Investigated for potential antimicrobial and anticancer properties.
  • Exhibits interactions with biological macromolecules that may lead to cellular effects such as apoptosis in cancer cells.

Mechanism of Action:

  • Undergoes redox reactions that can generate reactive oxygen species (ROS), impacting cellular signaling pathways.

Medicine

Therapeutic Applications:

  • Explored for its potential in drug development due to its biological activity.
  • Case studies indicate promising results in targeting specific diseases through its reactive nature.

Industrial Applications

Manufacture of Dyes and Pigments:

  • Used in the production of various dyes and pigments due to its vibrant color properties.

Chemical Industry:

  • Serves as a precursor for producing other industrial chemicals.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Properties
ChemistryReagent in organic synthesisHigh reactivity due to double bonds
BiologyAntimicrobial and anticancer studiesInteracts with biological macromolecules
MedicineDrug developmentPotential therapeutic effects
IndustryProduction of dyes and pigmentsVibrant color properties

Case Studies

  • Anticancer Activity Study:
    • A study demonstrated that 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl-, induced apoptosis in specific cancer cell lines through ROS generation. This highlights its potential as a therapeutic agent.
  • Synthesis of Complex Molecules:
    • Research involving the compound as a reagent led to the successful synthesis of novel quinone derivatives that exhibited enhanced biological activities compared to their precursors.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- involves its ability to undergo redox reactions, which can affect cellular processes. The compound can interact with molecular targets such as enzymes and proteins, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. These interactions can modulate signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a broader class of substituted cyclohexadienediones. Key structural analogs include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties
Target Compound (Not explicitly listed in evidence) 2-Cl, 6-CH3 C7H5ClO2 ~156.57* Predicted higher lipophilicity than parent; chloro group enhances electrophilicity .
2,5-Dichloro-3,6-dihydroxy- (Barium Salt, 13435-46-6) 2,5-Cl; 3,6-OH (Ba salt) C6BaCl2O4 344.20 Metal salt form reduces solubility in organic solvents; stabilizes redox activity .
2,5-Dibromo-3,6-diphenyl- (28293-39-2) 2,5-Br; 3,6-Ph C18H10Br2O2 418.08 High hydrophobicity (density 1.778 g/cm³); phenyl groups increase steric hindrance .
2-Chloro-3,6-dihydroxy-5-methyl- (63647-58-5) 2-Cl; 3,6-OH; 5-CH3 C7H5ClO4 188.57 Hydroxy groups enhance solubility; potential for H-bonding and antioxidant activity .
2,6-Dichloro- (697-91-6) 2,6-Cl C6Cl2O2 174.97 Symmetric substitution; higher vapor pressure (202.64 kPa at 548.29 K) .

*Calculated based on substituents.

Reactivity and Electronic Effects

  • Chlorine vs.
  • Hydroxy Groups : Compounds with hydroxyl substituents (e.g., 63647-58-5) show altered redox behavior. Hydroxy groups can act as antioxidants or pro-oxidants depending on pH, contrasting with the purely electron-withdrawing chloro group in the target compound .
  • This effect is absent in dichloro analogs (e.g., 697-91-6) .

Biological Activity

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- (CAS No: 1123-64-4), is a compound belonging to the class of quinones, which are known for their diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent and its antimicrobial properties.

  • Molecular Formula: C₆H₃ClO₂
  • Molecular Weight: 142.540 g/mol
  • IUPAC Name: 2-chloro-6-methyl-1,4-cyclohexadiene-1,4-dione

Anticancer Properties

Research indicates that compounds similar to 2,5-cyclohexadiene-1,4-dione exhibit significant cytotoxic effects against various tumor cell lines. A study highlighted the effectiveness of related benzoquinones in inducing apoptosis in cancer cells through multiple mechanisms:

  • Mechanisms of Action:
    • Induction of reactive oxygen species (ROS) production.
    • Activation of caspases leading to programmed cell death.
    • Inhibition of topoisomerases I and II, which are crucial for DNA replication and repair.
    These mechanisms contribute to the compound's ability to inhibit tumor growth and induce cell cycle arrest in cancer cells .
  • Case Study:
    A specific derivative of benzoquinone demonstrated potent cytotoxicity against human melanoma (M14) cells. The study revealed that this compound activated apoptotic pathways in a time-dependent manner, suggesting that structural modifications could enhance its therapeutic potential .

Antimicrobial Activity

2,5-Cyclohexadiene-1,4-dione has also shown promising antimicrobial properties:

  • In Vitro Studies:
    • The compound exhibited significant activity against various bacterial strains including E. coli and S. aureus. Comparative studies indicated that it performed better than standard antibiotics like ampicillin and fluconazole .
  • Mechanism of Action:
    • The antimicrobial effects are attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Antioxidant Activity

Quinones are known for their antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential health benefits by reducing oxidative stress .

Data Summary

Activity Type Effectiveness Reference
AnticancerPotent cytotoxicity on melanoma cells
AntimicrobialEffective against E. coli, S. aureus
AntioxidantSignificant free radical scavenging

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-methyl-2,5-cyclohexadiene-1,4-dione, considering regioselectivity and substituent effects?

  • Methodological Answer : Chlorination of substituted dienes requires careful solvent and temperature control. For example, solvent polarity (e.g., chloroform vs. carbon tetrachloride) significantly impacts the ratio of 1,2- vs. 1,4-addition products. Kinetic studies suggest steric hindrance in the transition state favors 1,2-addition, while thermodynamic conditions may shift product distributions. Low-temperature crystallization can isolate pure isomers .

Q. How can NMR and IR spectroscopy differentiate structural isomers of chlorinated cyclohexadienediones?

  • Methodological Answer : In trans-2,5-dichloro isomers, 1H^1H-NMR coupling constants (JJ) between vicinal protons (e.g., 10–12 Hz for trans configurations) and chemical shifts of allylic chlorides (δ 4.5–5.5 ppm) are diagnostic. IR spectroscopy identifies conjugated carbonyl stretches (1650–1700 cm1^{-1}) and C-Cl vibrational modes (550–650 cm1^{-1}) to confirm substitution patterns .

Q. What purification techniques are effective for isolating 2-chloro-6-methyl-2,5-cyclohexadiene-1,4-dione from complex reaction mixtures?

  • Methodological Answer : Fractional crystallization at low temperatures (e.g., –20°C) effectively separates isomers based on solubility differences. Column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) can resolve mixtures, guided by TLC monitoring of carbonyl-containing spots under UV light .

Advanced Research Questions

Q. How does steric hindrance influence transition states in chlorination reactions of substituted cyclohexadienediones?

  • Methodological Answer : Steric effects dominate regioselectivity. For example, bulky substituents at the 6-methyl position hinder 1,4-addition pathways, favoring 1,2-addition due to reduced torsional strain in the transition state. Computational modeling (DFT) of transition state geometries using SMILES-derived structures can quantify steric contributions .

Q. What computational approaches predict the electronic structure and reactivity of 2-chloro-6-methyl-2,5-cyclohexadiene-1,4-dione?

  • Methodological Answer : Density Functional Theory (DFT) calculations using SMILES strings (e.g., CC1=CC(=O)C(=CC1=O)Cl) model HOMO-LUMO gaps, electrophilic sites, and charge distribution. Solvent effects are incorporated via polarizable continuum models (PCM), while IR frequencies and NMR chemical shifts are validated against experimental data .

Q. How can contradictory literature reports on reaction product distributions be resolved for similar chlorinated dienes?

  • Methodological Answer : Systematic kinetic studies under controlled conditions (solvent, temperature, and stoichiometry) clarify whether products arise from kinetic or thermodynamic control. For example, isomerization experiments (e.g., heating isolated products) test thermodynamic stability, while time-resolved NMR monitors intermediate formation .

Q. What role do non-covalent interactions play in stabilizing intermediates during the synthesis of chloro-cyclohexadienediones?

  • Methodological Answer : Halogen bonding between chlorine and carbonyl oxygen atoms stabilizes intermediates, as observed in X-ray crystallography of related compounds. Molecular dynamics simulations with explicit solvent models (e.g., chloroform) quantify these interactions and their impact on reaction pathways .

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